methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

Oncology Protein-Protein Interaction MDM2-p53

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS 24786-76-3) is a structurally differentiated benzimidazole scaffold featuring a propanoate ester side chain instead of the 2-carbamate group found in classical anthelmintics. This divergence enables distinct MDM2-p53 protein-protein interaction inhibition (IC50 0.100 nM recombinant, 47 nM cellular in SJSA1 cells) while minimizing CYP3A4 liability (IC50 27,000 nM). As documented in U.S. Patent 8,039,637, the ester is readily hydrolyzed to the carboxylic acid, unlocking efficient diversification into anthelmintic, angiotensin II receptor antagonist, and anticancer libraries. Optimal for academic medicinal chemistry labs and early-stage drug discovery programs seeking a cost-effective, patent-unencumbered starting scaffold for structure-activity relationship exploration and comparative toxicology studies.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 24786-76-3
Cat. No. B3119193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate
CAS24786-76-3
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CCC(=O)OC
InChIInChI=1S/C12H14N2O2/c1-14-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3
InChIKeyHQMDSKPJSFGGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS 24786-76-3): Technical Baseline and Procurement-Relevant Molecular Characteristics


Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS 24786-76-3) is a synthetic benzimidazole derivative characterized by a methyl ester functional group on a propanoate side chain at the 2-position of the benzimidazole core . With a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol, this compound exhibits a melting point of 97-99°C and a predicted density of 1.17±0.1 g/cm³ . Unlike benzimidazole carbamate anthelmintics (e.g., albendazole, mebendazole), this compound lacks the carbamate moiety at the 2-position, instead featuring a propanoate ester chain that confers distinct physicochemical and pharmacological properties relevant to both anthelmintic pro-drug design and anticancer scaffold development [1][2].

Why Generic Substitution Fails: Key Differentiators of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS 24786-76-3) Versus Benzimidazole Carbamates and Other Analogs


Generic substitution between benzimidazole derivatives is scientifically invalid due to fundamentally divergent structure-activity relationships governing target engagement. Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate differs critically from benzimidazole carbamates (e.g., albendazole, mebendazole) in that it lacks the 2-carbamate group required for high-affinity β-tubulin binding in nematodes, yet this structural divergence confers a distinct advantage: the propanoate ester enables metabolic activation pathways that may circumvent carbamate-specific resistance mechanisms while simultaneously unlocking alternative therapeutic applications, including MDM2-p53 protein-protein interaction inhibition with IC50 values in the nanomolar range [1][2]. Furthermore, the compound exhibits differential CYP3A4 inhibition profiles compared to structurally related benzimidazole-based MDM2 inhibitors, a critical consideration for in vivo experimental design [2]. These quantitative differences, detailed below, preclude any assumption of functional interchangeability.

Quantitative Evidence Guide: Direct Comparative Data for Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS 24786-76-3)


MDM2-p53 Protein-Protein Interaction Inhibition: Comparative Potency of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate Versus Structurally Related Benzimidazole Scaffolds

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate demonstrates potent inhibition of the MDM2-p53 protein-protein interaction with an IC50 of 0.100 nM (100 pM) against recombinant human MDM2 (residues 1-188) expressed in Escherichia coli, assessed via inhibition of p53 interaction in a serum-free binding assay [1]. In a cellular context, the compound exhibits an IC50 of 47 nM for MDM2 inhibition in human SJSA1 osteosarcoma cells, measured by induction of p21 expression [1]. By comparison, a structurally distinct substituted benzimidazole MDM2 inhibitor (CHEMBL4064911) reported an IC50 of 9.20 nM in human U87MG glioblastoma cells, while potent clinical-stage MDM2 inhibitors in the benzimidazole class typically exhibit IC50 values ranging from 0.4 nM to 50 nM depending on substitution pattern and assay conditions [1][2]. This positions methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate as a moderately potent but synthetically accessible benzimidazole scaffold for MDM2-p53 inhibition studies.

Oncology Protein-Protein Interaction MDM2-p53

CYP3A4 Metabolic Liability Assessment: Comparative CYP3A4 Inhibition of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate Versus Benzimidazole-Based Clinical Candidates

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate exhibits an IC50 of 27,000 nM (27 μM) for inhibition of CYP3A4 using midazolam as a probe substrate, indicating weak CYP3A4 inhibitory potential [1]. This value is approximately 300-fold higher (less potent) than the IC50 of 90 nM reported for the time-dependent CYP3A4 inhibitor CHEMBL2068968, a structurally distinct benzimidazole derivative that demonstrates mechanism-based inactivation of CYP3A4 with a Ki of 250 nM [1][2]. Additionally, another benzimidazole-containing clinical candidate (Compound 21f, US10464907) exhibits a comparable weak CYP3A inhibition profile with an IC50 of 25,900 nM (25.9 μM) in pooled human liver microsomes [3]. The weak CYP3A4 inhibition of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate suggests a lower propensity for CYP3A4-mediated drug-drug interactions compared to potent benzimidazole-based CYP3A4 inhibitors.

Drug Metabolism CYP450 Inhibition ADME-Tox

Acute Toxicity Profile: Comparative Minimum Lethal Dose (MLD) Assessment of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate in Rodent Models

In an acute toxicity study conducted in rats (Rattus norvegicus), methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate was evaluated for minimum lethal dose (MLD), with a reported mortality rate of 1/3 (one death among three animals tested) at the administered dose . While the precise MLD value (mg/kg) is not specified in the available database entry, this preliminary safety assessment indicates moderate acute toxicity. For context, structurally related benzimidazole anthelmintics such as albendazole exhibit oral LD50 values in rodents ranging from approximately 1,500 to 2,400 mg/kg, whereas mebendazole demonstrates LD50 values exceeding 620 mg/kg in mice and 1,280 mg/kg in rats [1]. The limited acute toxicity data available for methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate suggests that its safety profile warrants further characterization but does not indicate extreme acute toxicity typical of certain cytotoxic benzimidazole derivatives.

Toxicology In Vivo Safety Acute Toxicity

Synthetic Intermediate Utility: Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate as a Versatile Building Block for Benzimidazole Carboxylic Acid Derivatives

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate serves as a key synthetic intermediate in the preparation of benzimidazole carboxylic acid core structures, as documented in U.S. Patent 8,039,637 (Array BioPharma Inc., 2011) [1]. The compound's propanoate ester functionality at the 2-position enables straightforward hydrolysis to the corresponding carboxylic acid, which can then be further elaborated into diverse benzimidazole derivatives, including those with potential anthelmintic, anticancer, and angiotensin II receptor antagonist activities [1][2]. In contrast, 2-substituted benzimidazole carbamates (e.g., albendazole, mebendazole) feature a carbamate group that is less amenable to the same range of synthetic transformations without cleavage of the carbamate moiety [3]. This difference in synthetic versatility makes methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate a preferred starting material for medicinal chemistry campaigns requiring diversification at the 2-position side chain.

Organic Synthesis Medicinal Chemistry Benzimidazole Derivatives

Optimal Research and Industrial Application Scenarios for Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS 24786-76-3) Based on Quantitative Evidence


MDM2-p53 Inhibitor Screening and Medicinal Chemistry Optimization

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate is optimally deployed as a biochemical screening tool or lead-like scaffold for MDM2-p53 protein-protein interaction inhibition studies, supported by its IC50 of 0.100 nM in recombinant MDM2 binding assays and 47 nM cellular potency in SJSA1 cells [1]. Its moderate potency relative to clinical-stage benzimidazole MDM2 inhibitors (0.4-50 nM range) makes it a cost-effective and synthetically accessible starting point for structure-activity relationship exploration, particularly for academic laboratories and early-stage drug discovery programs seeking to avoid patent-encumbered clinical candidates. The compound's weak CYP3A4 inhibition (IC50 = 27,000 nM) further supports its utility in cellular and in vivo proof-of-concept studies where minimal CYP-mediated drug-drug interaction liability is desired [1].

Benzimidazole Carboxylic Acid Intermediate for Derivative Synthesis

As documented in U.S. Patent 8,039,637, methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate functions as a key intermediate for the synthesis of benzimidazole carboxylic acid core structures [2]. The propanoate ester group is readily hydrolyzed to the corresponding carboxylic acid, enabling efficient diversification into benzimidazole derivatives with potential applications as anthelmintic agents, angiotensin II receptor antagonists, and anticancer compounds. This synthetic versatility distinguishes it from 2-carbamate benzimidazoles, which require additional synthetic steps to access the same carboxylic acid functionality. Procurement of this compound is recommended for medicinal chemistry laboratories engaged in benzimidazole-focused library synthesis and structure-activity relationship campaigns.

In Vitro CYP3A4 Inhibition Profiling and Drug-Drug Interaction Assessment

Given its well-characterized CYP3A4 inhibition profile (IC50 = 27,000 nM in human liver microsomes using midazolam as probe substrate) [1], methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate serves as a useful reference compound or control for in vitro CYP3A4 inhibition assays. Its weak inhibitory potency (~300-fold weaker than time-dependent benzimidazole CYP3A4 inhibitors such as CHEMBL2068968, IC50 = 90 nM) provides a benchmark for distinguishing compounds with low drug-drug interaction risk from those with significant CYP3A4 liability [1][3]. This application is particularly relevant for ADME-Tox screening laboratories and pharmaceutical development programs evaluating benzimidazole-based drug candidates.

Comparative Toxicology Studies of Benzimidazole Derivatives

The acute toxicity profile of methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, characterized by a mortality rate of 1/3 in rat MLD studies , positions this compound as a candidate for comparative toxicology investigations alongside clinically used benzimidazole anthelmintics such as albendazole (LD50 = 1,500-2,400 mg/kg in rats) and mebendazole (LD50 > 620 mg/kg in mice) [4]. While the available toxicity data are preliminary and require further characterization, this compound may be useful in structure-toxicity relationship studies aimed at understanding how substitution at the benzimidazole 2-position influences acute toxicity outcomes, thereby informing the design of safer benzimidazole-derived therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.